molecular formula C14H13BrFNO B2421488 4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol CAS No. 1232807-91-8

4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol

Cat. No.: B2421488
CAS No.: 1232807-91-8
M. Wt: 310.166
InChI Key: SVVWEVYLKKRXFN-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It is described as a biochemical for proteomics research , suggesting it may be used in studies of protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-bromo-2-fluorophenol with 4-fluoro-3-methylphenylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol is unique due to the presence of both bromine and fluorine atoms, as well as the amino group. These functional groups contribute to its specific chemical properties and reactivity, making it valuable for research and industrial applications .

Properties

IUPAC Name

4-bromo-2-[(4-fluoro-3-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVWEVYLKKRXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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